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Compound of Interest

Compound Name: Pirolate

Cat. No.: B1678459

For Researchers, Scientists, and Drug Development Professionals
Introduction

Pirolate (CAS RN: 55149-05-8), also known as CP-32,387, is a tricyclic antihistamine
compound.[1][2] Although patented as an "antiallergen," it was never commercially marketed,
and consequently, there is a scarcity of published literature regarding its biological and
pharmacological properties. This technical guide provides a comprehensive overview of the
known physicochemical properties of Pirolate, compiled from available chemical databases.
Due to the limited public data on this specific compound, this guide also includes detailed,
generalized experimental protocols for determining key physicochemical parameters, which are
standard in the evaluation of new chemical entities.

Core Physicochemical Properties of Pirolate

The following table summarizes the key physicochemical properties of Pirolate. These values
are primarily computationally derived from its chemical structure and sourced from chemical
databases.
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Property Value Source
ethyl 7,8-dimethoxy-4-oxo-3H-

IUPAC Name pyrimido[4,5-b]quinoline-2- PubChem|[3]
carboxylate

Molecular Formula C16H15N305 PubChem][3]

Molecular Weight 329.31 g/mol PubChem|[3]
CCOC(=0)C1=NC2=C(C=C3C

Canonical SMILES =C(C(=CC3=N2)0OC)OC)C(=O  PubChem
N1

CAS Number 55149-05-8 PubChem

Computed XLogP3 1.9 PubChem

Hydrogen Bond Donors 1 PubChem

Hydrogen Bond Acceptors 7 PubChem

Rotatable Bond Count 4 PubChem

Solubility Soluble in DMSO MedKoo Biosciences, GlpBio

Appearance Not specified (likely a solid) -

pKa Not available -

Aqueous Solubility Not available -

Experimental Protocols

Detailed experimental protocols for Pirolate are not available in the public domain. The
following are standardized methodologies for determining key physicochemical properties of a
novel compound, applicable to a substance like Pirolate.

Determination of Octanol-Water Partition Coefficient
(LogP) by Shake-Flask Method
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The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-
flask method is a traditional and widely accepted technique for its determination.

Principle: A solution of the test compound is prepared in one of the two immiscible phases (n-
octanol or water). The two phases are mixed until equilibrium is reached, and the concentration
of the compound in each phase is measured. The partition coefficient (P) is the ratio of the
concentration in the octanol phase to that in the aqueous phase.

Materials:

 Pirolate (or test compound)

e n-Octanol (reagent grade, pre-saturated with water)

o Purified water (reagent grade, pre-saturated with n-octanol)

o Appropriate buffer solutions if pH control is needed

o Glassware: separatory funnels or centrifuge tubes with screw caps
e Mechanical shaker or vortex mixer

e Centrifuge

e Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:

» Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by
mixing them vigorously for 24 hours, followed by a 24-hour separation period.

o Preparation of Test Solution: Accurately weigh the test compound and dissolve it in the pre-
saturated aqueous or octanol phase to a known concentration. The concentration should be
within the linear range of the analytical method.

 Partitioning:
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o Add a known volume of the test solution and a known volume of the other phase to a
separatory funnel or centrifuge tube.

o Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for
partitioning between the two phases. The system should be maintained at a constant
temperature.

o Phase Separation: After shaking, separate the two phases. Centrifugation is often used to
ensure a clean separation and break any emulsions that may have formed.

¢ Quantification:
o Carefully sample a precise volume from each phase.

o Analyze the concentration of the compound in each phase using a validated analytical
method (e.g., HPLC-UV).

o Calculation: The partition coefficient (P) is calculated as: P = [Concentration in octanol
phase] / [Concentration in aqueous phase] The result is typically expressed as its base-10
logarithm, LogP.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution in
equilibrium with the solid form of the compound.

Principle: An excess amount of the solid compound is added to an aqueous buffer of a specific
pH. The mixture is agitated until equilibrium is reached. The solid material is then removed, and
the concentration of the dissolved compound in the supernatant is determined.

Materials:
» Pirolate (or test compound) in solid form
o Aqueous buffer solutions at various pH values (e.g., pH 5.0, 7.4, 9.0)

o Small glass vials with screw caps
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» Orbital shaker or rotator placed in a temperature-controlled incubator

 Filtration or centrifugation system to separate solid from the solution (e.g., syringe filters,
centrifuge)

e Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:

o Sample Preparation: Add an excess amount of the solid compound to a vial containing a
known volume of the aqueous buffer. The amount should be sufficient to ensure that
undissolved solid remains at the end of the experiment.

o Equilibration: Seal the vials and place them on a shaker in a temperature-controlled
environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach
equilibrium (typically 24-72 hours).

e Phase Separation: After equilibration, remove the undissolved solid from the solution. This
can be done by centrifugation followed by careful removal of the supernatant, or by filtering
the solution through a low-binding filter (e.g., 0.22 um PVDF).

e Quantification:
o Dilute the clear supernatant with an appropriate solvent.

o Determine the concentration of the dissolved compound using a validated analytical
method.

o Calculation: The solubility is reported as the concentration of the compound in the saturated
solution (e.g., in pg/mL or mM).

Visualizations

The following diagrams illustrate logical workflows relevant to the physicochemical
characterization of a new chemical entity like Pirolate.
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Physicochemical Characterization Workflow
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Caption: Workflow for the physicochemical characterization of a new chemical entity.
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LogP Determination by Shake-Flask Method
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Caption: Experimental workflow for LogP determination using the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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